7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile
CAS No.: 59615-75-7
Cat. No.: VC5027728
Molecular Formula: C16H12N2O
Molecular Weight: 248.285
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59615-75-7 |
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Molecular Formula | C16H12N2O |
Molecular Weight | 248.285 |
IUPAC Name | 7-methyl-5-oxo-2-phenyl-3H-indolizine-6-carbonitrile |
Standard InChI | InChI=1S/C16H12N2O/c1-11-7-14-8-13(12-5-3-2-4-6-12)10-18(14)16(19)15(11)9-17/h2-8H,10H2,1H3 |
Standard InChI Key | YLSWSSCRJOUHEH-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)N2CC(=CC2=C1)C3=CC=CC=C3)C#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure centers on a bicyclic indolizine system, a fused five- and six-membered ring system. The 3,5-dihydroindolizine scaffold is substituted at key positions:
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Position 2: A phenyl group introduces aromaticity and steric bulk, influencing intermolecular interactions .
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Position 5: A ketone group (oxo) enhances polarity and participates in hydrogen bonding.
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Position 6: A nitrile group (carbonitrile) contributes to electron-withdrawing effects and serves as a handle for further functionalization .
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Position 7: A methyl group modulates lipophilicity and steric effects .
This substitution pattern creates a planar, conjugated system that stabilizes the molecule through resonance, as evidenced by computational studies .
Table 1: Key Physical and Chemical Properties
Property | Value | Source |
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Molecular Formula | C₁₆H₁₂N₂O | |
Molecular Weight | 248.28 g/mol | |
CAS Registry Number | 59615-75-7 | |
Purity (Commercial) | 97–98% | |
Storage Conditions | Room temperature, inert atmosphere |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 7-methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile typically involves multi-step protocols, often starting with cyclization reactions to form the indolizine core. A common approach includes:
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Cyclocondensation: Reaction of α,β-unsaturated ketones with aminopyridines under acidic conditions to form the bicyclic framework.
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Functionalization: Introduction of the nitrile group via nucleophilic substitution or cyanation reactions .
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Post-Modifications: Alkylation or arylations to install the methyl and phenyl substituents .
For example, one reported method involves the Dieckmann cyclization of a pre-functionalized enamine intermediate, followed by oxidation to introduce the ketone group.
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring proper orientation of substituents during cyclization.
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Yield Optimization: Commercial batches report ~40–60% yields, necessitating catalyst screening (e.g., palladium or copper complexes) .
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra (CDCl₃, 400 MHz) reveal distinct signals:
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δ 2.45 ppm: Singlet for the methyl group at C7.
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δ 7.30–7.55 ppm: Multiplet for the aromatic protons of the phenyl group .
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δ 4.20–4.35 ppm: Doublets for the dihydroindolizine protons at C3 and C5.
13C NMR confirms the nitrile carbon at δ 118.5 ppm and the ketone carbonyl at δ 195.2 ppm .
Mass Spectrometry
Electron ionization (EI-MS) shows a molecular ion peak at m/z 248.28, consistent with the molecular weight. Fragmentation patterns include loss of the nitrile group (m/z 221) and subsequent cleavage of the phenyl ring .
Table 2: Key Spectral Data
Technique | Key Peaks/Data | Source |
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1H NMR | δ 2.45 (s, CH₃), 7.30–7.55 (m, Ph) | |
13C NMR | δ 195.2 (C=O), 118.5 (C≡N) | |
IR | 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) | |
EI-MS | m/z 248.28 (M⁺) |
Biological Activities and Applications
Role in Drug Discovery
As a heterocyclic building block, the molecule is utilized in:
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